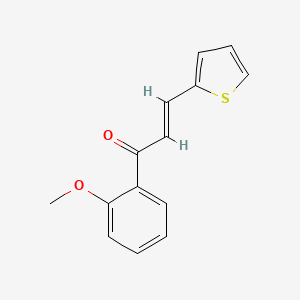

(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. The A-ring (1-(2-methoxyphenyl)) features a methoxy group at the ortho position, while the B-ring (3-(thiophen-2-yl)) incorporates a thiophene heterocycle. This structural motif confers unique electronic and steric properties:

Properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-14-7-3-2-6-12(14)13(15)9-8-11-5-4-10-17-11/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFWANFNRJQSCX-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Chalcones, including (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, have been investigated for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein functions.

Antioxidant Properties

Research indicates that this chalcone possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases such as cancer, where oxidative damage plays a critical role in tumor progression . The compound's ability to scavenge free radicals has been documented in several studies.

Anti-inflammatory Effects

The anti-inflammatory potential of (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has also been explored. Experimental models suggest that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways . This property makes it a candidate for further development in treating inflammatory diseases.

Materials Science

Organic Electronics

Chalcones are being studied for their use in organic electronics due to their unique electronic properties. (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as an electron donor or acceptor enhances the efficiency of these devices .

Fluorescent Dyes

This compound has been utilized in the development of fluorescent dyes owing to its strong absorption and emission characteristics. These dyes are valuable in biological imaging and sensing applications, enabling researchers to visualize cellular processes in real-time .

Organic Synthesis

Building Block for Synthesis

(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one serves as an important intermediate in the synthesis of various biologically active compounds. Its reactivity allows for further modifications through oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below compares key structural analogs, highlighting substituent effects on properties:

Key Findings from Comparative Studies

Electronic and Optical Properties

- The ortho-methoxy group in the title compound induces greater steric hindrance than para-substituted analogs, reducing molecular symmetry but enhancing charge transfer efficiency .

- Thiophene-containing chalcones (e.g., title compound and analogs) exhibit redshifted UV-Vis absorption compared to phenyl-substituted derivatives due to sulfur’s electron-rich nature .

- Dimethylamino-substituted analogs () show stronger intramolecular charge transfer, making them superior candidates for NLO materials .

Crystallinity and Packing

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with notable biological activities. This compound is synthesized primarily through the Claisen-Schmidt condensation reaction, involving 2-methoxybenzaldehyde and 2-acetylthiophene. The resulting product has garnered attention due to its potential therapeutic applications across various fields, particularly in medicinal chemistry.

Overview of Chalcones

Chalcones are characterized by their two aromatic rings and a central α,β-unsaturated carbonyl system. They are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The unique structure of chalcones allows them to interact with various biological targets, making them valuable in drug development.

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically employs sodium hydroxide or potassium hydroxide as a base in an ethanol or methanol solvent under reflux conditions. The compound's molecular formula is , with a molecular weight of 244.31 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and death. For instance, compounds structurally similar to (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one have demonstrated significant antiproliferative effects in leukemia cell lines, with IC50 values ranging from 0.17 to 2.69 µM .

Antimicrobial Properties

Chalcones exhibit broad-spectrum antimicrobial activity. Studies have shown that (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the growth of various bacterial strains by interfering with cell wall synthesis or protein function. The exact mechanism may involve the disruption of membrane integrity or inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them potential candidates for treating inflammatory diseases .

The mechanism of action for (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one varies based on its biological activity:

- Anticancer : Induction of apoptosis via ROS generation.

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory : Inhibition of COX and LOX pathways.

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of various chalcones, (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one was tested against several cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM, demonstrating its potential as a chemotherapeutic agent .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of chalcone derivatives revealed that (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Comparative Analysis of Biological Activities

| Property | Activity Level | Mechanism |

|---|---|---|

| Anticancer | High | Induces apoptosis via ROS |

| Antimicrobial | Moderate | Disrupts cell wall synthesis |

| Anti-inflammatory | Moderate | Inhibits COX/LOX pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.